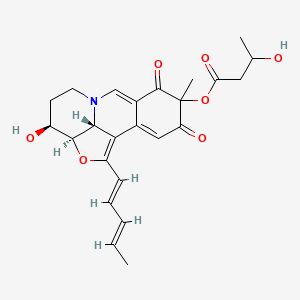

Fleephilone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fleephilone is a organic heterotetracyclic compound isolated from the fermentation broth of Trichoderma harzianum and exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an organic heterotetracyclic compound, a beta-diketone, an organonitrogen heterocyclic compound, an enone, a cyclic ether, a carboxylic ester and a secondary alcohol. It derives from a 3-hydroxybutyric acid.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antiviral Activity

Fleephilone has been identified for its inhibitory effects on the binding of the regulation of virion expression (REV) protein to REV responsive element (RRE) RNA, which is crucial in the HIV replication process. In a study, this compound exhibited an IC50 value of 7.6 µM, indicating its potential as an antiviral agent against HIV . However, it was noted that this compound did not protect CEM-SS cells from acute HIV infection at concentrations up to 200 µg/ml, suggesting that while it has some inhibitory activity, further research is needed to assess its efficacy in living systems .

1.2 Cytotoxicity Studies

In addition to its antiviral properties, this compound's cytotoxic effects have been studied. For instance, while harziphilone (another compound from Trichoderma harzianum) demonstrated cytotoxicity against murine tumor cell lines, similar studies are warranted for this compound to explore its potential as a chemotherapeutic agent .

Agricultural Applications

2.1 Biocontrol Agent

This compound is part of a broader category of bioactive compounds produced by Trichoderma species that serve as biocontrol agents against various phytopathogens. The antifungal properties of this compound contribute to the suppression of soil-borne diseases caused by fungi such as Rhizoctonia solani and Fusarium oxysporum. .

2.2 Enhancement of Plant Growth

Research indicates that Trichoderma species can promote plant growth through mechanisms such as nutrient absorption enhancement and disease resistance initiation. This compound may play a role in these processes by contributing to the overall health and resilience of plants against pathogens .

Table 1: Antiviral Activity of this compound

| Compound | Target | IC50 Value (µM) | Effectiveness Against HIV |

|---|---|---|---|

| This compound | REV/RRE RNA | 7.6 | Moderate |

| Harziphilone | REV/RRE RNA | 2.0 | Moderate |

Table 2: Antifungal Efficacy of Trichoderma spp.

| Pathogen | Compound Used | Mechanism of Action | Reference |

|---|---|---|---|

| Rhizoctonia solani | This compound | Inhibition of fungal growth | |

| Fusarium oxysporum | Various Trichoderma spp. | Antifungal metabolites |

Case Studies

Case Study 1: this compound's Role in HIV Research

A study conducted in 1996 isolated this compound from Trichoderma harzianum and assessed its inhibitory activity against the binding of REV protein to RRE RNA. The findings indicated potential pathways for developing new antiviral therapies targeting HIV replication mechanisms .

Case Study 2: Biocontrol Efficacy Against Phytopathogens

Research focusing on the application of Trichoderma spp., including this compound, demonstrated significant antifungal activity against several plant pathogens. The ability of these compounds to inhibit fungal growth suggests their utility in sustainable agriculture practices aimed at reducing reliance on chemical fungicides .

Propriétés

Formule moléculaire |

C24H27NO7 |

|---|---|

Poids moléculaire |

441.5 g/mol |

Nom IUPAC |

[(12S,13R,16R)-12-hydroxy-5-methyl-4,6-dioxo-15-[(1E,3E)-penta-1,3-dienyl]-14-oxa-9-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,7-trien-5-yl] 3-hydroxybutanoate |

InChI |

InChI=1S/C24H27NO7/c1-4-5-6-7-17-20-14-11-18(28)24(3,32-19(29)10-13(2)26)23(30)15(14)12-25-9-8-16(27)22(31-17)21(20)25/h4-7,11-13,16,21-22,26-27H,8-10H2,1-3H3/b5-4+,7-6+/t13?,16-,21+,22-,24?/m0/s1 |

Clé InChI |

UOPRBHLVKJBASE-XVSBCJMYSA-N |

SMILES isomérique |

C/C=C/C=C/C1=C2[C@@H]3[C@@H](O1)[C@H](CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |

SMILES canonique |

CC=CC=CC1=C2C3C(O1)C(CCN3C=C4C2=CC(=O)C(C4=O)(C)OC(=O)CC(C)O)O |

Synonymes |

fleephilone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.